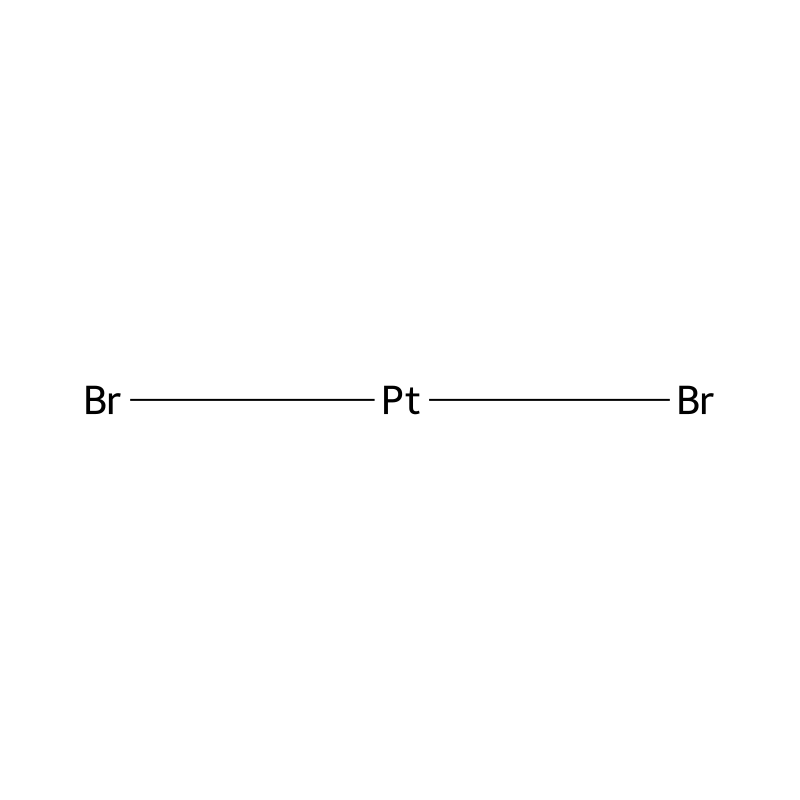

Platinum(II) bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functional Materials:

Platinum(II) bromide can act as a precursor for the synthesis of various functional materials, such as:

- Nanoparticles: By controlling reaction conditions, researchers can use PtBr₂ to synthesize platinum nanoparticles with desired sizes and morphologies. These nanoparticles can be used in catalysis, drug delivery, and optical applications .

- Coordination Polymers: PtBr₂ can be used as a building block to create coordination polymers with specific functionalities. These polymers can be used in gas storage, separation, and sensing applications .

Catalysis:

Platinum is a well-known catalyst used in various chemical reactions. PtBr₂ can potentially be employed as a catalyst or a catalyst precursor for specific reactions, such as:

- Hydrocarbon Dehydrogenation: PtBr₂ might be explored as a catalyst for the dehydrogenation of hydrocarbons, a process crucial in the production of various chemicals .

- Organic Transformations: PtBr₂'s potential as a catalyst for various organic transformations, like cross-coupling reactions, is also being investigated .

Biomedical Research:

Platinum-based complexes are known for their antitumor properties. PtBr₂ might be studied for its potential application in:

- Cancer Treatment: Exploring PtBr₂ as a potential anticancer agent or as a precursor for developing new platinum-based cancer drugs is an ongoing research area .

- Drug Delivery Systems: PtBr₂ might be useful in designing drug delivery systems with controlled release properties due to its potential interaction with biomolecules .

Platinum(II) bromide, with the chemical formula PtBr, is a dark green powder that serves as a precursor to various platinum-bromide compounds. This compound is notable for its limited solubility, typically dissolving only in coordinating solvents or in the presence of donor ligands, which is a characteristic shared with other platinum halides such as palladium(II) bromide . Platinum(II) bromide is classified as a transition metal halide and exhibits unique properties that make it valuable in various chemical applications.

Platinum(II) bromide itself does not exhibit a well-defined mechanism of action in biological systems. However, the platinum(II) center in PtBr2 can be readily displaced by other ligands, forming new complexes with diverse functionalities. These Pt(II) complexes can possess various mechanisms of action depending on the specific ligand and its interaction with biomolecules [].

For instance, certain platinum(II) complexes derived from PtBr2 exhibit antitumor activity by interacting with DNA and inhibiting its replication [].

Platinum(II) bromide is considered a potentially harmful compound. It may cause skin irritation, eye damage, and respiratory problems upon inhalation. Chronic exposure can lead to platinum poisoning. Proper personal protective equipment (PPE) such as gloves, safety glasses, and respirators should be worn when handling PtBr2 [].

Platinum(II) bromide can be synthesized through several methods:

- Direct Reaction with Bromine: Platinum metal reacts with bromine gas at elevated temperatures to produce platinum(II) bromide.

- Complex Formation: It can also be generated by heating platinum compounds with imidazolium salts in the presence of sodium acetate and dimethyl sulfoxide, leading to the formation of transition metal carbene complexes .

- Reduction Methods: Platinum(IV) bromides can be reduced to platinum(II) bromides using reducing agents under controlled conditions.

Platinum(II) bromide has several applications:

- Catalysis: It is utilized in various catalytic processes, particularly in organic synthesis where it facilitates oxidative addition reactions.

- Precursor for Other Compounds: It serves as an important precursor for synthesizing other platinum-based complexes and materials.

- Research: Its unique properties make it a subject of study in materials chemistry and inorganic chemistry, where it is explored for its reactivity and potential applications in new chemical processes .

Interaction studies involving platinum(II) bromide often focus on its behavior in coordination chemistry and its reactivity with organic halides. For instance, studies have shown that it can undergo oxidative addition reactions with allylic halides, demonstrating unique kinetic behavior during these interactions . Such studies are crucial for understanding the mechanistic pathways of transition metal complexes.

Several compounds exhibit similarities to platinum(II) bromide, particularly within the realm of transition metal halides. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Platinum(IV) Bromide | PtBr | Higher oxidation state; more reactive than PtBr. |

| Palladium(II) Bromide | PdBr | Similar solubility characteristics; used in catalytic applications. |

| Gold(I) Bromide | AuBr | Lower oxidation state; distinct reactivity patterns compared to platinum compounds. |

| Rhodium(III) Bromide | RhBr | Higher oxidation state; used in various catalysis processes. |

Platinum(II) bromide is unique due to its specific oxidation state and the resulting chemical behavior that distinguishes it from other halogenated metal complexes. Its role as a precursor for more complex compounds further emphasizes its importance within this category of materials.

Traditional Synthetic Routes

PtBr₂ is classically prepared via halogen exchange reactions starting from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). Treatment with excess hydrobromic acid (HBr) or sodium bromide (NaBr) in aqueous or dimethyl sulfoxide (DMSO) media facilitates chloride-to-bromide substitution. For example, refluxing K₂[PtCl₄] with NaBr in acetonitrile yields PtBr₂ with 98% gravimetric purity. A microwave-assisted variant reduces reaction times from hours to minutes while avoiding byproducts like Magnus’ green salt.

Table 1: Traditional Synthesis of PtBr₂

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Halogen exchange | K₂[PtCl₄], NaBr | Reflux in MeCN | 85–92% | 98% |

| Microwave synthesis | K₂[PtCl₄], NH₄OAc | 150°C, 10 min | 95% | >99% |

Modern Catalytic and Coordination-Driven Approaches

PtBr₂’s catalytic activity emerges in enyne metathesis and cycloaddition reactions. For instance, PtBr₂ catalyzes the desymmetric hydrogenative [3 + 2] cycloaddition of 2-alkynylbenzaldehyde-tethered cyclohexadienones, yielding polycyclic skeletons with 97% efficiency. Coordination with solvents like tetrahydrofuran (THF) generates Pt-bound intermediates, enabling hydride transfer and stereoselective bond formation.

Ligand-assisted synthesis routes include the reaction of PtBr₂ with N-heterocyclic carbenes (NHCs). Heating PtBr₂ with imidazolium salts and sodium acetate in DMSO produces stable Pt–NHC complexes, which are pivotal in cross-coupling reactions.

Ligand Displacement Reactions and Precursor Utilization

PtBr₂ acts as a precursor for dinuclear and mixed-ligand complexes. Treatment with triphenylphosphine (PPh₃) in dichloromethane yields trans-[PtBr(μ-Br)(PPh₃)]₂, a bridged dimer confirmed by X-ray diffraction. Similarly, ligand displacement with DMSO or pyridine forms [PtBr₂(PPh₃)(L)] (L = DMSO, pyridine), where the phosphine ligand occupies the equatorial plane.

Figure 1: Crystal Structure of cis-[PtBr₂(PPh₃)(NCCH₃)](Note: The structure reveals a square-planar geometry with Pt–Br bond lengths of 2.42–2.45 Å and Pt–P distances of 2.28 Å.)

Oxidative Coupling Reactions and Mechanistic Insights

Oxidative coupling reactions catalyzed by platinum(II) bromide proceed through well-defined mechanistic pathways that involve multiple elementary steps [5] [10]. The fundamental mechanism consists of a palladium(II)/palladium(0) catalytic cycle with three general steps: palladium(II)-mediated activation of two aryl carbon-hydrogen bonds to produce a palladium(II) diaryl intermediate, reductive elimination of the coupled product, and aerobic oxidation of palladium(0) back to palladium(II) [19].

Research findings indicate that platinum(II) bromide facilitates oxidative coupling through both monometallic and bimetallic pathways [19]. The monometallic mechanism involves sequential carbon-hydrogen activation at a single platinum(II) center, while the bimetallic mechanism involves parallel carbon-hydrogen activation at two separate platinum(II) centers followed by transmetalation between the two platinum(II)-aryl species [19]. Kinetic studies have revealed that the oxidative addition of aryl halides to platinum(II) complexes follows first-order kinetics with respect to both the aryl electrophile and the platinum complex [11].

Mechanistic investigations have demonstrated that platinum(II) bromide complexes undergo oxidative addition reactions with aryl halides through associative pathways [12]. The reaction mechanism involves the formation of platinum(IV) intermediates, providing evidence for a platinum(II)/platinum(IV) catalytic cycle [12]. These studies have shown that electron-rich platinum(II) complexes bearing labile ligands are particularly effective in promoting intermolecular oxidative addition of phenyl iodide at elevated temperatures [12].

The stereochemical aspects of oxidative coupling reactions catalyzed by platinum(II) bromide have been extensively studied [21]. Research has shown that the oxidative addition of primary alkyl halides to chiral platinum(II) complexes occurs with high stereoselectivity [21]. The initial oxidative addition step occurs primarily trans, with subsequent isomerization processes observed specifically for methyl iodide additions [21].

| Reaction Type | Mechanism Pathway | Rate Determining Step | Temperature Range (°C) |

|---|---|---|---|

| Oxidative Addition | Associative substitution via 5-coordinate intermediate | Formation of trigonal-bipyramidal intermediate | 25-250 |

| Reductive Elimination | Carbon-carbon bond formation from platinum(II) diaryl species | Reductive elimination from metal center | 60-100 |

| Cross-Coupling | Palladium(II)/Palladium(0) or Platinum(II)/Platinum(IV) cycle | Transmetalation step | 80-150 |

| Hydroamination | Outer-sphere nucleophilic attack on coordinated alkene | Intramolecular protodemetalation | 25-120 |

| Electrochemical Oxidation | Oxidation-reduction at electrode surface | Electron transfer at interface | 25-80 |

| Fuel Cell Catalysis | Oxygen reduction reaction at cathode | Oxygen activation and reduction | 60-90 |

Cross-Coupling Catalysis with Transition Metal Complexes

Platinum(II) bromide plays a crucial role in cross-coupling catalysis through its ability to form reactive transition metal complexes [6] [20]. The compound serves as both a catalyst and a precursor for the formation of more complex platinum-based catalytic systems [22]. Transition metal carbene complexes of platinum can be prepared by heating platinum bromide with imidazolium salt carbene precursors and sodium acetate in dimethyl sulfoxide [22].

Cross-coupling reactions involving platinum(II) bromide typically proceed through platinum(II)/platinum(0) catalytic cycles [6]. The mechanism involves three key steps: carbon-hydrogen activation, transmetalation with organometallic reagents, and reductive elimination to form the coupled product [6]. Research has demonstrated that the choice of organometallic coupling partners significantly influences the reaction outcome, with organotin and organoboron reagents showing particular effectiveness [6].

The development of platinum(II)-catalyzed coupling reactions has been significantly advanced through the use of platinum(II) bromide as a starting material [6]. These reactions benefit from the excellent reactivity of directing groups such as oxazolines, which facilitate carbon-hydrogen activation at the platinum center [6]. The presence of coordinating nitrogen atoms in these directing groups ensures rapid binding of substrates with platinum(II) catalysts [6].

Mechanistic studies have revealed that platinum(II) bromide-catalyzed cross-coupling reactions can proceed through different pathways depending on the reaction conditions [34]. Under certain conditions, transmetalation can occur through thermal processes via hypervalent silicon intermediates without requiring anionic activation [34]. Additionally, arylsilanolates can serve as activators for transmetalation through hypervalent silicon intermediates [34].

The scope of cross-coupling reactions has been expanded through the development of platinum(II) bromide-based catalytic systems that can activate simple substrates such as carboxylic acids [6]. The discovery that cationic counter ions, including sodium, promote platinum(II) insertion into carbon-hydrogen bonds in carboxylic acid substrates has been particularly significant [6]. This breakthrough enabled the application of coupling protocols to substrates without strong directing groups [6].

Role in Fuel Cell and Electrochemical Systems

Platinum(II) bromide demonstrates significant importance in fuel cell and electrochemical applications, particularly in proton exchange membrane fuel cells where platinum serves as the primary catalyst material for both anode and cathode reactions [15] [17]. The compound's role in these systems is fundamentally linked to its electrochemical properties and its ability to facilitate oxygen reduction reactions [15].

In proton exchange membrane fuel cell systems, platinum(II) bromide and related platinum compounds provide the essential catalytic activity required for efficient energy conversion [15]. The oxygen reduction reaction at the cathode represents the most challenging aspect of fuel cell operation, and platinum-based catalysts, including platinum(II) bromide derivatives, are the only materials that can meet the stringent requirements for performance while avoiding slow reaction kinetics and system degradation [15].

Research has demonstrated that platinum(II) bromide exhibits reversible electrochemical behavior in various electrolyte systems [31]. Thin-layer electrochemistry studies have shown that chloride and bromide complexes of platinum(II) undergo reversible oxidation-reduction reactions, providing insights into the fundamental electrochemical processes [31]. These studies have revealed that the electrochemical behavior of platinum(II) bromide is influenced by the nature of the supporting electrolyte and the electrode material [31].

The application of platinum(II) bromide in hydrogen-bromine flow batteries has shown particular promise [28]. These systems achieve power densities of 1-1.5 watts per square centimeter with round-trip efficiencies of 91% at current densities of 1.6 amperes per square centimeter [28]. The high charge density and energy densities achievable with bromate oxidizers make these systems particularly attractive for grid-scale energy storage applications [28].

Electrochemical studies have provided detailed insights into the oxidative addition and reductive elimination processes involving platinum(II) bromide [30]. The oxidative addition of iodine to platinum(II) complexes follows first-order kinetics with respect to iodide, iodine, and the platinum complex [30]. The reverse reductive elimination process is first-order with respect to both iodide and the platinum(IV) complex [30].

| System Type | Platinum Function | Performance Metrics | Operating Conditions |

|---|---|---|---|

| Proton Exchange Membrane Fuel Cell | Cathode catalyst for oxygen reduction reaction | High activity, selectivity, stability | 60-90°C, acidic medium |

| Hydrogen-Bromine Flow Battery | Redox mediator | 1-1.5 watts per square centimeter power density | Neutral to alkaline pH |

| Electrochemical Sensor | Sensing element | High sensitivity detection | Environmental/clinical samples |

| Rotating Ring-Disk Electrode | Working electrode | Controlled electrode kinetics | 25°C, 0.50 molar perchloric acid |

| Thin-Layer Electrochemistry | Electroactive species | Reversible platinum(II)/platinum(IV) conversion | Aqueous solutions |

| Bromide Oxidation System | Electrocatalyst | Efficient bromide oxidation | pH dependent conditions |

The electrochemical properties of platinum(II) bromide have been extensively characterized using rotating ring-disk electrode techniques [28]. These studies have provided quantitative data on the ring collection coefficients of bromide anion oxidation products in neutral and alkaline media [28]. The research has demonstrated that the composition of bromide oxidation products is strongly dependent on solution pH, with different reaction pathways predominating under different conditions [28].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant